Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine
Description
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is an organoamine compound featuring a halogenated phenyl ring (2-chloro-4-fluorophenyl) attached to an ethylamine backbone with a butyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₆ClFN, and its molecular weight is 228.72 g/mol.
Properties
Molecular Formula |
C12H17ClFN |
|---|---|
Molecular Weight |
229.72 g/mol |
IUPAC Name |
N-[1-(2-chloro-4-fluorophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H17ClFN/c1-3-4-7-15-9(2)11-6-5-10(14)8-12(11)13/h5-6,8-9,15H,3-4,7H2,1-2H3 |
InChI Key |
MYRYBNSDLSJKMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality and high efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is an organic compound featuring a butyl group attached to a phenyl ring that is substituted with chlorine and fluorine atoms. It has a molecular formula of and a molecular weight of approximately 215.69 g/mol. The presence of halogen atoms in its structure increases its chemical reactivity and potential biological activity, making it interesting for medicinal chemistry and pharmaceutical applications.
Potential Applications
This compound has potential applications in various fields:
- Pharmaceuticals Its unique structure may lead to applications in pharmaceuticals. Compounds with similar structures may exhibit antimicrobial properties or act as inhibitors for specific enzymes, though detailed biological assays are needed to establish its pharmacological profile.
- Medicinal Chemistry The presence of halogen atoms enhances its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. These studies typically involve:
- Binding assays to determine its affinity for enzymes and receptors.
- Structural analysis to understand the binding mode and its effects.
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.
Mechanism of Action
The mechanism of action of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen positioning (2-Cl vs. 2-F) affects electronic interactions: Chlorine’s electron-withdrawing inductive effect may increase binding affinity to electron-rich targets compared to fluorine .
Halogenated Phenyl Derivatives
Key Observations :
- Chlorine vs. Bromine : Bromine’s larger atomic radius in 4-bromo derivatives increases steric hindrance but may enhance van der Waals interactions .
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize interactions with hydrogen bond acceptors, while chlorine enhances hydrophobic and halogen-bonding effects .
Functional Group Modifications
Key Observations :
- Hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a butyl group linked to a phenyl ring with chlorine and fluorine substitutions, suggests significant interactions with biological targets, including enzymes and receptors.
- Molecular Formula: C13H16ClF
- Molecular Weight: 215.69 g/mol
- Structural Features: The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity and binding affinity to various biological targets, which may influence its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Binding: It can bind to specific receptors, potentially modulating various biochemical pathways within cells.
Biological Activity Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities. Initial studies suggest potential antimicrobial properties and enzyme inhibition capabilities, although detailed assays are necessary to establish a comprehensive pharmacological profile.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Chloro-4-fluorobenzylamine | Lacks the butyl group | Different reactivity due to absence of butyl group |
| Butylbenzylamine | Lacks chlorine and fluorine substituents | Affects biological activity significantly |
| 3-Chloro-4-fluoroaniline | Contains an amine group directly on the benzene ring | Different reactivity profile due to direct amine |
The unique combination of a butyl group with a chlorofluorophenyl moiety in this compound imparts distinct chemical properties and potential biological activities not observed in the similar compounds listed above.
Case Studies and Research Findings
- Anticancer Activity : A study investigating compounds with structural similarities found that certain derivatives exhibited moderate cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, compounds with halogen substitutions showed varied degrees of activity against human colon adenocarcinoma (IC50 values around 92.4 µM) .
- Enzyme Interaction Studies : Research has highlighted the potential for this compound to interact with enzymes involved in metabolic pathways. Such interactions could lead to significant changes in cellular processes, including gene expression and protein synthesis .
- Pharmacological Profiles : Further exploration into the pharmacodynamics and pharmacokinetics of this compound is necessary. Preliminary data indicate that the presence of halogen atoms can enhance binding affinity, which is crucial for developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What experimental design strategies are optimal for synthesizing butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine with high purity?
- Methodological Answer : Employ factorial design (e.g., Taguchi or Box-Behnken) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity. Statistical methods reduce trial-and-error approaches by identifying critical variables . For example, reaction time and stoichiometry can be modeled using response surface methodology to maximize yield while minimizing byproducts. Post-synthesis, use HPLC or GC-MS for purity validation, referencing NIST spectral databases for confirmation .
Q. How can researchers ensure safety during the handling of fluorinated and chlorinated intermediates in this compound’s synthesis?
- Methodological Answer : Adhere to standardized safety protocols, including PPE (gloves, goggles, fume hoods) and waste segregation for halogenated byproducts . Conduct risk assessments for potential exothermic reactions or toxic gas release. For fluorinated intermediates, monitor for hydrofluoric acid formation during hydrolysis and use calcium gluconate gel as a first-aid measure for exposure .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental spectroscopic data (e.g., NMR shifts) and predicted structural properties?
- Methodological Answer : Apply density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental results. Discrepancies may arise from solvent effects or conformational flexibility. Use software like Gaussian or ORCA for calculations, and validate against crystallographic data if available. For ambiguous peaks, consider dynamic NMR studies to assess rotational barriers .
Q. What mechanistic insights explain the regioselectivity of the alkylation step in forming the butylamine side chain?
- Methodological Answer : Investigate transition-state geometries via quantum mechanical calculations (e.g., QM/MM hybrid methods) to identify steric and electronic factors influencing regioselectivity. Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms). Experimental kinetic isotope effects (KIEs) can validate computational predictions .
Q. How do solvent polarity and proticity impact the compound’s stability under catalytic hydrogenation conditions?
- Methodological Answer : Design a solvent screening matrix using Hansen solubility parameters to correlate stability with solvent properties (e.g., dielectric constant, hydrogen-bonding capacity). Monitor degradation via in-situ IR spectroscopy. Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk side reactions; protic solvents (e.g., ethanol) could accelerate hydrolysis of sensitive groups .
Q. What advanced separation techniques are effective for isolating enantiomers or diastereomers of this amine derivative?
- Methodological Answer : Utilize chiral stationary phases (CSPs) in HPLC or SFC (supercritical fluid chromatography) for enantiomeric resolution. For diastereomers, optimize crystallization conditions using solvent/antisolvent gradients. Membrane-based separation (e.g., enantioselective liquid membranes) offers scalable alternatives .
Theoretical and Analytical Challenges
Q. How can researchers reconcile discrepancies between theoretical pKa predictions and experimental titration data for this amine?
- Methodological Answer : Use ab initio methods (e.g., COSMO-RS) to account for solvation effects on protonation equilibria. Experimentally, conduct potentiometric titrations in varied ionic strengths to isolate activity coefficients. Discrepancies may arise from aggregation or ion-pairing effects not modeled in simulations .
Q. What environmental fate studies are critical for assessing the ecotoxicological risks of this compound?
- Methodological Answer : Perform OECD guideline tests (e.g., 301B for biodegradation, 211 for Daphnia toxicity). Model photodegradation pathways using UV-Vis spectroscopy and LC-QTOF-MS to identify transformation products. Assess bioaccumulation potential via octanol-water partition coefficients (logP) .
Data Management and Reproducibility
Q. How can chemical software enhance reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Implement electronic lab notebooks (ELNs) to standardize protocols and raw data archiving. Use cheminformatics tools (e.g., ChemAxon) for reaction pathway documentation and spectral data alignment. Virtual screening of reaction conditions via molecular dynamics (MD) reduces experimental iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
